molecular formula C26H26N2O2 B247838 1-(Diphenylacetyl)-4-(phenylacetyl)piperazine

1-(Diphenylacetyl)-4-(phenylacetyl)piperazine

Cat. No. B247838
M. Wt: 398.5 g/mol
InChI Key: ZMHVUYODXSEDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylacetyl)-4-(phenylacetyl)piperazine (DPAPP) is a novel compound that has attracted the attention of many researchers due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Diphenylacetyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, it has been found to induce apoptosis in cancer cells and increase the levels of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

1-(Diphenylacetyl)-4-(phenylacetyl)piperazine has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile and is well tolerated in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 1-(Diphenylacetyl)-4-(phenylacetyl)piperazine. One area of research is to further elucidate its mechanism of action. This will help to design experiments to study its effects more effectively. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need to investigate the potential side effects of this compound to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications in the treatment of a variety of diseases. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-depressant properties. Although its mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects. There are many future directions for research on this compound, and it is hoped that further research will lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 1-(Diphenylacetyl)-4-(phenylacetyl)piperazine involves the reaction of diphenylacetic acid with phenylacetic acid in the presence of thionyl chloride. The resulting product is then reacted with piperazine to yield this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1-(Diphenylacetyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-depressant properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

2,2-diphenyl-1-[4-(2-phenylacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C26H26N2O2/c29-24(20-21-10-4-1-5-11-21)27-16-18-28(19-17-27)26(30)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,25H,16-20H2

InChI Key

ZMHVUYODXSEDER-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.